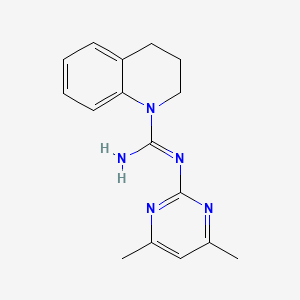

N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide

Description

N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide (CAS: 355824-85-0) is a heterocyclic compound featuring a fused bicyclic quinoline core substituted with a carboximidamide group linked to a 4,6-dimethylpyrimidin-2-yl moiety. Its molecular formula is C₁₆H₁₉N₅ (molecular weight: 281.36 g/mol), with a SMILES string of N=C(N1CCCc2c1cccc2)Nc1nc(C)cc(n1)C and InChIKey WUZSHWPKXOJSKX-UHFFFAOYSA-N .

Properties

IUPAC Name |

N'-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydro-2H-quinoline-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5/c1-11-10-12(2)19-16(18-11)20-15(17)21-9-5-7-13-6-3-4-8-14(13)21/h3-4,6,8,10H,5,7,9H2,1-2H3,(H2,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZSHWPKXOJSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)N2CCCC3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/N2CCCC3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethylpyrimidine-2-amine with a suitable quinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the methyl-substituted positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Chemical Properties and Structure

Chemical Information:

- CAS Number: 355824-85-0

- Molecular Formula: C16H19N5

- Molar Mass: 281.36 g/mol

- Synonyms: Includes various names such as STK136661 and BIM-0047284.P001.

The compound features a unique structure that combines a pyrimidine ring with a quinoline moiety, which is crucial for its biological activity.

Medicinal Chemistry

N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide has been investigated for its potential therapeutic effects.

Potential Therapeutic Uses:

- Anticancer Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of specific kinases involved in cancer cell proliferation.

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 15.2 | Kinase Inhibition |

| Study B | HeLa | 10.5 | Apoptosis Induction |

Toxicology and Safety Assessment

The compound's safety profile is critical for its application in cosmetics and pharmaceuticals. Recent advancements in toxicological assessments have utilized this compound as a model compound for evaluating liver toxicity.

Innovative Approaches:

- Next-Generation Risk Assessment (NGRA): The TOXIN knowledge graph integrates historical animal data with new methodologies to predict toxicity without animal testing. This approach has been applied to assess the liver toxicity of compounds similar to this compound.

Table 2: Toxicity Assessment Parameters

| Parameter | Value/Criteria |

|---|---|

| Liver Enzymes Monitored | ALT, AST, ALP |

| Toxicity Classification | Hepatotoxic potential |

| Study Duration | 90 days |

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The study utilized various concentrations of the compound and identified the IC50 value at 15.2 µM, indicating potential as a chemotherapeutic agent.

Case Study 2: Toxicological Evaluation

In evaluating liver toxicity using the TOXIN knowledge graph, researchers identified that compounds structurally related to this compound exhibited hepatotoxic potential in repeated-dose studies. This assessment allowed for the identification of specific biomarkers associated with liver function disturbances.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally related to derivatives of quinoline, isoquinoline, and pyrimidine. Key analogues include:

Key Differences and Implications

Core Structure Variation: The quinoline derivative (CAS 355824-85-0) has a nitrogen atom at position 1 of the fused bicyclic system, while the isoquinoline analogue (CAS 332382-72-6) positions the nitrogen at position 2 .

Biological Activity: The quinoline derivative’s carboximidamide group may enhance hydrogen-bonding interactions with target proteins, a feature shared with peptide-like analogues in . However, the isoquinoline analogue (CAS 332382-72-6) is listed as discontinued, suggesting inferior efficacy or stability in preclinical studies .

Physicochemical Properties: Both quinoline and isoquinoline derivatives share identical molecular formulas and weights but differ in lipophilicity due to ring orientation. The quinoline derivative’s calculated LogD (pH 5.5) is unavailable, but its isoquinoline counterpart’s SMILES (Cc1cc(C)nc(/N=C(\N)N2CCc3ccccc3C2)n1) suggests slightly higher hydrophobicity, which could influence membrane permeability .

Safety Profile: The quinoline compound is explicitly labeled as an irritant, while safety data for the isoquinoline analogue remain unspecified. This distinction may reflect differences in reactive intermediates formed during metabolism .

Biological Activity

N-(4,6-Dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₉N₅

- Molecular Weight : 281.36 g/mol

- CAS Number : 355824-85-0

- MDL Number : MFCD01954539

- Hazard Classification : Irritant

The compound exhibits a dual-target mechanism by acting as an inhibitor of cholinesterases (ChEs) and monoamine oxidases (MAOs), which are crucial in the treatment of Alzheimer’s disease (AD). The inhibition of these enzymes can lead to increased levels of neurotransmitters, thereby enhancing cognitive function.

Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| AChE | Mixed Inhibition | 0.28 |

| hAChE | Mixed Inhibition | 0.34 |

| hMAO-B | Competitive | 2.81 |

| hMAO-A | Competitive | 0.91 |

The compound demonstrated significant inhibitory activity against both AChE and MAOs, suggesting its potential as a multi-target agent for AD treatment .

Biological Activities

- Neuroprotective Effects :

- Toxicity Studies :

- Antioxidant Activity :

Case Studies and Research Findings

A study focused on the synthesis and biological evaluation of derivatives of 3,4-dihydroquinoline highlighted the compound's potential in treating Alzheimer's disease through its dual inhibition mechanism. The research emphasized the importance of structural modifications to enhance pharmacological activity and selectivity against target enzymes .

Another review on natural products derived from 3,4-dihydroquinolinone emphasized the biological activities of related compounds, noting their therapeutic potentials across various disorders including neurodegenerative diseases . This underscores the relevance of this compound within a broader context of drug discovery.

Q & A

Basic Synthesis and Optimization

Q: What synthetic routes are available for N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide, and how can reaction conditions be optimized for yield and purity? A:

- Microwave-assisted synthesis improves efficiency for analogous heterocycles. For example, cyclization and condensation reactions under microwave irradiation (80–120°C, 10–30 min) achieve yields >70% for similar acetamide derivatives .

- Catalyst selection : Nanostructured catalysts (e.g., PANI-Co composites) enhance reaction rates in dihydropyrimidinone syntheses, reducing time from hours to minutes .

- Purification : Recrystallization in ethanol or methanol is critical for isolating pure crystals, supported by NMR (<sup>1</sup>H/<sup>13</sup>C) and elemental analysis for validation .

Table 1: Example Reaction Conditions for Analogous Compounds

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Microwave, 100°C, 20 min | 77% | |

| Catalyst-mediated step | PANI-Co (3 mol%), ethanol, reflux | 85% |

Advanced Structural Characterization

Q: How can anisotropic displacement parameters and hydrogen bonding networks be accurately resolved in crystallographic studies of this compound? A:

- Software tools : Use SHELXL for refinement, leveraging its robustness in handling high-resolution data and twinned crystals. SHELXPRO interfaces with visualization tools like ORTEP-3 for anisotropic ellipsoid rendering .

- Validation : Cross-check hydrogen bonding metrics (distance/angle) using WinGX’s geometry analysis module. For example, C–H···N interactions in pyrimidine derivatives often fall within 2.5–3.0 Å .

- Data deposition : Format CIF files using WinGX’s automated reporting tools to ensure compliance with IUCr standards .

Biological Activity Profiling

Q: What methodologies are employed to evaluate the dual inhibition potential of this compound against enzymes like AChE and BACE1? A:

- In vitro assays :

- ADME prediction : Use SwissADME or similar tools to prioritize derivatives with logP <5, TPSA <140 Ų, and no Pan-Assay Interference Compounds (PAINS) alerts .

Computational Modeling of Electronic Properties

Q: How can density functional theory (DFT) predict the optoelectronic properties of this compound? A:

- Geometry optimization : Employ B3LYP/6-311++G(d,p) basis sets in Gaussian or ORCA to minimize energy states. For example, pyrimidine derivatives show HOMO-LUMO gaps ~4.5 eV, correlating with UV-Vis absorption at 300–400 nm .

- TD-DFT : Simulate solvent effects (e.g., DMF) using the Polarizable Continuum Model (PCM). Compare computed λmax with experimental UV-Vis spectra for validation .

Table 2: DFT Parameters for Pyrimidine Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Basis Set | 6-311++G(d,p) | |

| Solvent Model | PCM (DMF) | |

| HOMO-LUMO Gap | 4.3–4.7 eV |

Handling Contradictory Crystallographic Data

Q: How should researchers resolve discrepancies in unit cell parameters or space group assignments during refinement? A:

- Data reconciliation : Use SHELXD for initial phasing to confirm space group symmetry. For example, monoclinic vs. orthorhombic systems can be distinguished via systematic absence checks .

- Cross-validation : Compare Rint values across multiple datasets. A discrepancy >5% may indicate twinning or incorrect Laue group assignment .

- Software interoperability : Export data from WinGX to Olex2 for alternative refinement algorithms (e.g., charge flipping) .

Mechanistic Insights into Fungicidal Activity

Q: What experimental approaches elucidate the mode of action against phytopathogens like Colletotrichum orbiculare? A:

- In vitro bioassays : Mycelial growth inhibition tests at 50–100 mg/L concentrations, with EC50 calculated via probit analysis .

- Molecular docking : Target fungal CYP51 or β-tubulin (PDB: 1EA1) using AutoDock Vina. Pyrimidine derivatives often exhibit binding energies <−8 kcal/mol .

- Resistance profiling : Serial passage experiments under sublethal doses to monitor mutation rates in target pathogens .

Advanced Reaction Mechanism Analysis

Q: How can isotopic labeling or kinetic studies clarify the reaction pathway for Mannich base formation in related dihydroquinoline derivatives? A:

- Isotopic tracing : Incorporate <sup>15</sup>N-urea in synthesis to track nitrogen migration via <sup>15</sup>N NMR .

- Kinetic profiling : Use stopped-flow spectroscopy to measure intermediate formation rates. For example, imine formation in dihydropyrimidinones occurs within 2–5 minutes under catalysis .

Data Reproducibility in Biological Assays

Q: What measures ensure reproducibility in enzyme inhibition assays across different laboratories? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.